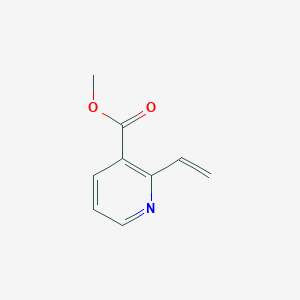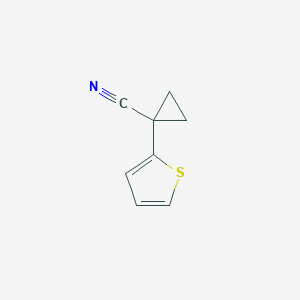![molecular formula C9H7F3O5S B173372 Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester CAS No. 17763-70-1](/img/structure/B173372.png)
Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester” is a chemical compound with the molecular formula C9H7F3O5S . It is an ester derivative of benzoic acid, where the hydrogen of the carboxyl group is replaced by a methyl group, and the hydrogen at the 2-position of the benzene ring is replaced by a [(trifluoromethyl)sulfonyl]oxy group .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester” consists of a benzene ring with a carboxyl group (COOH) attached to it. The hydrogen of the carboxyl group is replaced by a methyl group, and the hydrogen at the 2-position of the benzene ring is replaced by a [(trifluoromethyl)sulfonyl]oxy group .Physical And Chemical Properties Analysis
“Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester” has a molecular weight of 298.236 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, and molar volume are also available .Propiedades
IUPAC Name |
methyl 2-(trifluoromethylsulfonyloxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O5S/c1-16-8(13)6-4-2-3-5-7(6)17-18(14,15)9(10,11)12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJHWFNGDUGGAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451867 |
Source


|
| Record name | methyl 2-trifluoromethanesulfonyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester | |
CAS RN |
17763-70-1 |
Source


|
| Record name | methyl 2-trifluoromethanesulfonyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)


![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)








